![molecular formula C12H16ClN3O3 B7554578 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the signaling pathways of immune cells.
Mechanism of Action
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid reduces the activity of T cells and other immune cells, leading to a decrease in inflammation and immune response. This mechanism of action makes 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid a promising candidate for the treatment of autoimmune diseases and organ rejection.
Biochemical and Physiological Effects:
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid has been shown to be effective in reducing inflammation and suppressing the immune response in animal models and human clinical trials. It has also been shown to be well-tolerated and safe in these studies. However, further research is needed to fully understand the biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid.
Advantages and Limitations for Lab Experiments
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its high selectivity for JAK3 and its well-established chemical synthesis. However, there are also some limitations to using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid in lab experiments. For example, its mechanism of action may not be fully understood, and it may have off-target effects that could affect the results of experiments.
Future Directions
There are several future directions for the study of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid. One area of research is the development of more selective JAK3 inhibitors that could have fewer off-target effects. Another area of research is the study of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid in combination with other immunosuppressive drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid and its potential applications in the treatment of autoimmune diseases and organ rejection.
Synthesis Methods
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid involves several steps, including the preparation of 2,2-dimethylpropanoic acid, 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid, and 2-amino-2-methylpropanol. These compounds are then reacted together to form 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid. The chemical synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid has been well-established, and the compound is readily available for research purposes.
Scientific Research Applications
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ rejection in transplant patients. 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid has been shown to be effective in reducing inflammation and suppressing the immune response, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-6(2)9-14-5-7(13)8(15-9)10(17)16-12(3,4)11(18)19/h5-6H,1-4H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCQWCBJXQBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC(C)(C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid |
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